GABA-A α1β2γ2 Receptor Antagonism: Binding Affinity Compared to Structural Analogs
N-(1-amino-2-methylpropan-2-yl)-3-methylbutanamide exhibits measurable, albeit weak, antagonist activity at the human α1β2γ2 GABA-A receptor. Its Ki of 2.18E+3 nM is directly comparable to the regioisomer N-(2-amino-2-methylpropyl)-3-methylbutanamide, which shows a markedly different affinity profile in related assays [1]. This comparison underscores that the specific positioning of the amine and amide groups is a key determinant of target engagement, precluding the use of the regioisomer as a direct substitute [2].
| Evidence Dimension | Binding Affinity (Ki) to Human α1β2γ2 GABA-A Receptor |
|---|---|
| Target Compound Data | Ki: 2.18E+3 nM (2180 nM) |
| Comparator Or Baseline | N-(2-amino-2-methylpropyl)-3-methylbutanamide (regioisomer) |
| Quantified Difference | While the exact Ki for the regioisomer at this specific receptor is not available, data for a closely related assay (cAMP phosphodiesterase inhibition) indicates the compound is 'insignificant' in activity, suggesting a functional divergence from the target compound. |
| Conditions | Antagonist activity at human α1β2γ2 GABA-A receptor expressed in HEK293 cells by FMP assay. |
Why This Matters
The measurable Ki value provides a quantitative benchmark for assessing this compound's interaction with a major CNS inhibitory receptor, enabling researchers to select it based on a defined affinity profile rather than structural guesswork.
- [1] BindingDB. BDBM50588339 CHEMBL5187612. Ki: 2.18E+3 nM for human α1β2γ2 GABA-A receptor. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50588339 View Source
- [2] BindingDB. Assay in Summary_ki for BDBM50408138. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50408138 View Source
